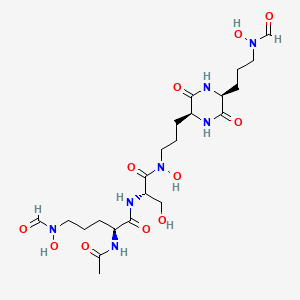

foroxymithine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

foroxymithine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyls, and formyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of foroxymithine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Protection of Amino Groups: The amino groups of the starting materials are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

Coupling Reactions: The protected amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to expose the amino groups for further reactions.

Formylation and Hydroxylation: The formyl and hydroxyl groups are introduced using specific reagents such as formic acid and hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

foroxymithine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The formyl groups can be reduced to hydroxyl groups or further to alkyl groups.

Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the formyl groups may produce primary alcohols or alkanes.

Aplicaciones Científicas De Investigación

ACE Inhibition

Foroxymithine has been identified as a potent inhibitor of ACE, which plays a crucial role in regulating blood pressure. The compound exhibits an IC50 value of 7 μg/ml against ACE derived from bovine lung tissue. This inhibition mechanism suggests potential therapeutic applications in treating hypertension and related cardiovascular conditions.

Case Study :

A study demonstrated that oral administration of this compound dihydrate significantly reduced systolic blood pressure in spontaneously hypertensive rats, indicating its efficacy as an antihypertensive agent .

Siderophore Activity

As a siderophore, this compound is involved in iron acquisition for bacteria, enhancing their growth and competitive fitness in iron-limited environments. Research indicates that it diffuses beyond the colony borders of Streptomyces, allowing for more effective iron sequestration compared to other siderophores like desferrioxamine.

Case Study :

In experiments with Streptomyces venezuelae, this compound was shown to be critical for morphological development and colony exploration on various media types. Mutants lacking this compound exhibited slower growth and reduced aerial development, highlighting its importance in nutrient acquisition .

Research Applications

This compound is primarily utilized as a biochemical assay reagent in research settings. Its ability to inhibit ACE makes it valuable for studying hypertension mechanisms and developing new antihypertensive drugs. Additionally, its siderophore properties are exploited in microbiological studies to understand bacterial competition and iron metabolism.

Comparative Analysis of Siderophores

| Siderophore | Source | Diffusion Capability | Iron Acquisition Efficacy | Role in Microbial Competition |

|---|---|---|---|---|

| This compound | Streptomyces | High | Superior | Enhances competitive fitness |

| Desferrioxamine | Streptomyces | Limited | Moderate | Common good among microbes |

Mecanismo De Acción

The mechanism of action of foroxymithine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or gene expression, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

L-Serinamide hydrochloride: A simpler derivative with similar functional groups but lacking the complex structure of the target compound.

N-Formyl-L-serinamide: Another related compound with formyl and amide groups but differing in the overall structure.

Uniqueness

foroxymithine is unique due to its intricate structure, which allows for diverse chemical reactivity and potential applications. Its combination of multiple functional groups and complex molecular architecture distinguishes it from simpler analogs.

Propiedades

Fórmula molecular |

C22H37N7O11 |

|---|---|

Peso molecular |

575.6 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |

Clave InChI |

IQMHGRIOYXVPSE-XSLAGTTESA-N |

SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

SMILES isomérico |

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |

SMILES canónico |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

Sinónimos |

foroxymithine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.